molecular formula C11H28INOSi B14308346 N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide CAS No. 114093-20-8

N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide

Cat. No.: B14308346
CAS No.: 114093-20-8
M. Wt: 345.34 g/mol
InChI Key: WTLXFONDYJGUTG-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide is a chemical compound characterized by the presence of a trimethylsilyl group and an ammonium iodide moiety. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen atom, forming a trimethylsiloxy group. The compound’s molecular formula is C11H28INOSi.

Preparation Methods

The synthesis of N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide typically involves the reaction of N,N,N-triethylamine with trimethylsilyl chloride in the presence of a suitable solvent, followed by the addition of iodine to form the iodide salt. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. Industrial production methods may involve large-scale batch reactions with rigorous control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different ammonium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, where the trimethylsilyl group may be oxidized or reduced under specific conditions.

    Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form silanols and other related compounds.

Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and as a precursor for other silicon-containing compounds.

    Biology: The compound’s ability to modify biological molecules makes it useful in biochemical studies and the development of bioactive compounds.

    Medicine: Research into its potential therapeutic applications includes its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and other reactive functional groups, preventing unwanted side reactions during chemical synthesis. The ammonium iodide moiety can participate in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide can be compared with other similar compounds, such as:

    N,N,N-Triethyl-2-[(trimethylsilyl)oxy]ethan-1-aminium chloride: Similar structure but with a chloride ion instead of iodide.

    N,N,N-Trimethyl-2-[(trimethylsilyl)oxy]ethan-1-aminium bromide: Contains a bromide ion, offering different reactivity and solubility properties.

    N,N,N-Triethyl-1-[(trimethylsilyl)oxy]propan-1-aminium iodide: Similar compound with an additional carbon in the alkyl chain.

The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the ammonium iodide moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

114093-20-8

Molecular Formula

C11H28INOSi

Molecular Weight

345.34 g/mol

IUPAC Name

triethyl(1-trimethylsilyloxyethyl)azanium;iodide

InChI

InChI=1S/C11H28NOSi.HI/c1-8-12(9-2,10-3)11(4)13-14(5,6)7;/h11H,8-10H2,1-7H3;1H/q+1;/p-1

InChI Key

WTLXFONDYJGUTG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)C(C)O[Si](C)(C)C.[I-]

Origin of Product

United States

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